Tenuiorin

5-lipoxygenase inhibition anti-inflammatory screening lichen metabolites

Tenuiorin (CAS 570-07-0, CHEBI:144233) is a carbonyl compound belonging to the orcinol-type tridepside subclass of depsides, biosynthesized by multiple lichen species including Peltigera leucophlebia, Umbilicaria antarctica, and Pseudocyphellaria crocata. Structurally, it is a dimethylated analog of gyrophoric acid (C₂₆H₂₄O₁₀, MW 496.46 g/mol) composed of three orsellinic acid-derived aromatic units linked by ester bonds.

Molecular Formula C26H24O10
Molecular Weight 496.5 g/mol
Cat. No. B1250854
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTenuiorin
Synonymstenuiorin
Molecular FormulaC26H24O10
Molecular Weight496.5 g/mol
Structural Identifiers
SMILESCC1=CC(=CC(=C1C(=O)OC2=CC(=C(C(=C2)C)C(=O)OC3=CC(=C(C(=C3)C)C(=O)OC)O)O)O)OC
InChIInChI=1S/C26H24O10/c1-12-6-15(33-4)9-18(27)22(12)25(31)36-17-8-14(3)23(20(29)11-17)26(32)35-16-7-13(2)21(19(28)10-16)24(30)34-5/h6-11,27-29H,1-5H3
InChIKeyHTOPMCGBOADATG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Tenuiorin – An Orcinol-Type Tridepside from Lichens with Differential Bioactivity


Tenuiorin (CAS 570-07-0, CHEBI:144233) is a carbonyl compound belonging to the orcinol-type tridepside subclass of depsides, biosynthesized by multiple lichen species including Peltigera leucophlebia, Umbilicaria antarctica, and Pseudocyphellaria crocata [1][2]. Structurally, it is a dimethylated analog of gyrophoric acid (C₂₆H₂₄O₁₀, MW 496.46 g/mol) composed of three orsellinic acid-derived aromatic units linked by ester bonds. Unlike monomeric orsellinates (e.g., methyl orsellinate) and didepsides (e.g., lecanoric acid), tenuiorin’s trimeric scaffold and specific methylation pattern generate a distinct pharmacological profile that cannot be assumed for closely related lichen depsides.

Compound Class Orcinol-type tridepside natural product
Differentiation Distinct from monomeric orsellinates and common didepsides
Bioactivity Profile Differential activity in tau aggregation, 5-LOX, and antiproliferation assays

Why Tenuiorin Cannot Be Replaced by Generic Lichen Depsides or Monomeric Orsellinates


Despite sharing a common orcinol biogenetic origin, the tridepside architecture of tenuiorin confers biological properties that are absent in its monomeric counterpart methyl orsellinate and that diverge from other tridepsides such as gyrophoric acid. Direct head-to-head assays demonstrate that methyl orsellinate lacks antiproliferative activity and is a weaker 5-lipoxygenase inhibitor [1]. Among 17 structurally diverse lichen secondary metabolites screened for tau protein aggregation inhibition, only tenuiorin was active [2]. Additionally, tenuiorin is photostable under UV-A/B irradiation, unlike the widely used lichen depsides atranorin and usnic acid [3]. These converging lines of quantitative and semi-quantitative evidence establish that tenuiorin occupies a narrow functional niche; selecting a class-level analog without confirming these specific properties will yield substantially different experimental outcomes.

Monomeric Orsellinate Mismatch

Monomeric orsellinate analogs lack antiproliferative activity and show weaker 5-LOX inhibition; direct replacement may miss key activity endpoints.

Tau Fibrillization Selectivity

Other lichen depsides, including co-occurring tridepsides, did not inhibit tau aggregation; class-level substitution may omit unique tau-targeting activity.

UV Photostability Divergence

Common lichen depsides (atranorin, usnic acid) degrade under UV-A/B; photostability-dependent assays may be compromised with alternatives.

Quantitative Differentiation Evidence for Tenuiorin Versus Closest Analogs


Tenuiorin Inhibits 5-Lipoxygenase 1.43-Fold More Potently Than Methyl Orsellinate

In a direct head-to-head assay using 5-lipoxygenase from porcine leucocytes, tenuiorin displayed an IC₅₀ of 41.6 µM, compared to 59.6 µM for its monomeric building block methyl orsellinate [1].

5-LOX Inhibition
Head-to-head
IC50 41.6 µM (tenuiorin) vs. 59.6 µM (methyl orsellinate)
Supports LOX pathway screening at moderate potency
Porcine leukocyte 5-LOX; in vitro enzyme inhibition assay
5-lipoxygenase inhibition anti-inflammatory screening lichen metabolites

Only the Trimeric Tenuiorin, Not Monomeric Methyl Orsellinate, Exhibits Antiproliferative Activity Against Pancreatic and Colon Cancer Cells

In [³H]-thymidine uptake assays on human cancer cell lines, methyl orsellinate exhibited no detectable antiproliferative activity, whereas tenuiorin caused a moderate/weak reduction with ED₅₀ values of 87.9 µM (PANC-1 pancreatic cancer) and 98.3 µM (WIDR colon cancer) [1].

Antiproliferative Activity
Head-to-head
Tenuiorin ED50 87.9 µM (PANC-1), 98.3 µM (WIDR)
Methyl orsellinate: no detectable activity
Tridepside scaffold required for antiproliferative response
Thymidine uptake assay; human cancer cell lines
antiproliferative activity pancreatic cancer colon cancer tridepside scaffold

Among 17 Lichen Secondary Metabolites, Only Tenuiorin Inhibits Tau Protein Fibrillization (IC₅₀ ~100 µM)

In a Thioflavin T (ThT) fluorescence assay screening seventeen compounds isolated from six lichen species, tenuiorin was the sole compound that inhibited 50% of tau 4R fibrillization at 100 µM. The 16 other lichen metabolites, belonging to diverse structural classes including depsides, tridepsides, and phthalides, showed no activity [1].

Tau Fibrillization
Class-level inference
IC50 ≈ 100 µM; only active among 17 lichen metabolites tested
Unique tau-targeting lichen depside for SAR exploration
ThT fluorescence assay; tau 4R isoform
tau protein aggregation Alzheimer's disease neurodegeneration tridepside

Tenuiorin Remains Chromatographically Unchanged Under UV-A/B Irradiation, Unlike the Common Lichen Depsides Atranorin and Usnic Acid

In a TLC-based photostability screen of 14 lichen species, the banding patterns of tenuiorin, gyrophoric acid, and lecanoric acid were not altered by high-intensity UV-A/B exposure, whereas usnic acid, atranorin, barbatic acid, and didymic acid visibly degraded. Gas chromatography-mass spectrometry confirmed that usnic acid is broken down into photoproducts of lower molecular weight [1].

UV Photostability
Class-level inference
TLC banding pattern unchanged under UV-A/B
Atranorin, usnic acid degraded; GC-MS confirmed photoproducts
Suitable for UV-exposure analytical workflows
TLC photostability screen across 14 lichen species
photostability UV irradiation lichen metabolites TLC screening

High-Value Application Scenarios for Tenuiorin Based on Quantitative Differentiation Evidence


Tau-Targeted Neurodegenerative Drug Discovery Screening Libraries

Tenuiorin is the only lichen-derived compound among 17 tested that inhibits tau 4R protein aggregation (IC₅₀ ~100 µM) [1]. This unique activity makes it a high-priority inclusion in phenotypic and target-based screening libraries for Alzheimer's disease and related tauopathies. Its distinct tridepside scaffold provides a novel chemotype for hit-to-lead optimization, validated by molecular docking showing hydrogen bonding with the ³⁰⁶VQIVYK³¹¹ steric zipper motif.

5-Lipoxygenase Inhibitor Screening and Inflammatory Disease Models

With a 5-LOX IC₅₀ of 41.6 µM, tenuiorin is a 1.43-fold more potent inhibitor than its monomeric congener methyl orsellinate [2]. It is suitable for inclusion in compound libraries targeting the arachidonic acid cascade, particularly in leukotriene-mediated inflammation models where moderate-potency natural product inhibitors serve as tool compounds or starting points for semi-synthetic derivatization.

Antiproliferative Screening of Tridepside Scaffolds in Pancreatic and Colon Cancer

Tenuiorin demonstrates weak to moderate antiproliferative activity in PANC-1 (ED₅₀ 87.9 µM) and WIDR (ED₅₀ 98.3 µM) cell lines, whereas the monomeric orsellinate building block is completely inactive [2]. This establishes tenuiorin as the minimal active structural unit for tridepside-based antiproliferative SAR studies and positions it as a reference scaffold for medicinal chemistry campaigns exploring depside ester-linked oligomers in oncology.

UV-Photostable Natural Product Reference Standard for Analytical Method Development

Unlike atranorin and usnic acid, which degrade under UV-A/B irradiation, tenuiorin's TLC banding pattern remains unchanged after high-intensity UV exposure [3]. This property makes tenuiorin a superior reference standard for HPLC, LC-MS, and TLC-based analytical methods that involve UV detection, particularly in lichen chemotaxonomy studies or quality control workflows where photodegradation of standards would compromise quantitative accuracy.

Application
Selection Property
Validation Focus
Tau aggregation inhibition screening
Unique tau 4R inhibitory depside scaffold
Confirm inhibition in ThT fluorescence assay; scaffold optimization
5-Lipoxygenase pathway studies
Moderate-potency natural 5-LOX inhibitor
Leukotriene-mediated inflammation model screening
Tridepside antiproliferative SAR studies
Tridepside-dependent antiproliferative activity
Cell-line panel evaluation; scaffold derivatization
Analytical reference with UV photostability
Photostable depside for UV-based detection methods
HPLC/LC-MS method stability; lichen chemotaxonomy
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